An In-depth Technical Guide to 1-Methylpyrrole-2-acetic acid: Chemical Properties and Experimental Protocols
An In-depth Technical Guide to 1-Methylpyrrole-2-acetic acid: Chemical Properties and Experimental Protocols
This technical guide provides a comprehensive overview of the core chemical properties of 1-Methylpyrrole-2-acetic acid and its related methyl ester. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, analysis, and potential applications of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant workflows.
Core Chemical Properties
1-Methylpyrrole-2-acetic acid is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of the carboxylic acid functional group at the 2-position of the N-methylated pyrrole ring imparts specific chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of 1-Methylpyrrole-2-acetic acid and its corresponding methyl ester, Methyl 1-methylpyrrole-2-acetate.
Table 1: Physicochemical Properties of 1-Methylpyrrole-2-acetic acid
| Property | Value | Source |
| CAS Number | 21898-59-9 | [2][3][4] |
| Molecular Formula | C₇H₉NO₂ | [2][4] |
| Molecular Weight | 139.15 g/mol | [2][4] |
| Melting Point | 113 °C | [2] |
| Boiling Point (Predicted) | 282.9 ± 15.0 °C | [2] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [2] |
| pKa | 4.48 ± 0.10 | [2] |
| LogP | 0.704 | [3] |
Table 2: Physicochemical Properties of Methyl 1-methylpyrrole-2-acetate
| Property | Value | Source |
| CAS Number | 51856-79-2 | [1][5][6][7] |
| Molecular Formula | C₈H₁₁NO₂ | [1][5][6][7] |
| Molecular Weight | 153.18 g/mol | [1][5][7] |
| Boiling Point | 80-85 °C at 2 mmHg | [1][5][6] |
| Density | 1.064-1.09 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.501 | [1][5][6] |
| Solubility in Water | 8.3 g/L at 20 °C | [5][6] |
| Appearance | Light yellow to brown clear liquid | [1] |
Experimental Protocols
Synthesis of Methyl 1-methylpyrrole-2-acetate
A common method for the synthesis of Methyl 1-methylpyrrole-2-acetate involves the reduction of methyl 1-methylpyrrole-2-glyoxylate.
Methodology:
-
A solution of 50g of methyl 1-methylpyrrole-2-glyoxylate in 200 ml of pyridine is prepared and cooled to -78°C.[8]
-
To this cooled solution, 64g of hydrogen sulfide is added.[8]
-
The mixture is then sealed in a stirred autoclave and heated to 63°C, with the pressure rising to approximately 130 p.s.i.[8]
-
The reaction is allowed to proceed for 27 hours.[8]
-
After the reaction is complete, the hydrogen sulfide is driven off using a nitrogen stream.[8]
-
The solution is decanted to separate it from the precipitated sulfur.[8]
-
Pyridine is removed by distillation at 20 mm Hg.[8]
-
The resulting residue is distilled at 0.03 mm Hg, with the product, oily methyl 1-methylpyrrole-2-acetate, collected at a boiling point of 68-70°C. This process yields approximately 39.2g (86% yield) of the desired product.[8]
A proposed synthetic pathway suggests that N-methylpyrrole can be reacted with oxalyl chloride to produce 2-(1-methyl-1H-pyrrole-2-yl)-2-oxoacetic acid, which can be further reacted to form 2-(1-methyl-1H-pyrrole-2-yl)acetic acid. The final step is an esterification reaction, for instance, using p-toluenesulfonic acid, to yield the methyl ester.[5][6]
Analysis of 1-Methyl-1H-pyrrole-2-acetic acid by HPLC
1-Methyl-1H-pyrrole-2-acetic acid can be analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.
Methodology:
-
Column: A Newcrom R1 HPLC column is suitable for this analysis.[3]
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[3]
-
Detection: While not explicitly stated, a UV detector is typically used for compounds with a chromophore like the pyrrole ring.
-
Mass Spectrometry Compatibility: For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase should be replaced with formic acid.[3] This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]
Applications in Research and Development
Methyl 1-methylpyrrole-2-acetate is a versatile intermediate in organic synthesis. Its pyrrole ring structure is a key building block in the development of more complex molecules.[1] It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Additionally, it finds use in the formulation of agrochemicals for pest control.[1] The compound is also utilized in the flavor and fragrance industry and in material science for the development of advanced polymers.[1] In biochemical research, it is employed in various assays to study metabolic pathways and enzyme functions.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 1-Methyl-1H-pyrrole-2-acetic acid | SIELC Technologies [sielc.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
